molecular formula C26H27NO6S B491749 2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE CAS No. 518033-04-0

2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

Cat. No.: B491749
CAS No.: 518033-04-0
M. Wt: 481.6g/mol
InChI Key: HJOBGGRIMPDWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthofuran core, which is further functionalized with methoxyethyl, methyl, and sulfonylamino groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the naphthofuran core, followed by the introduction of the methoxyethyl, methyl, and sulfonylamino groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired transformation and the functional groups present in the compound.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the methoxyethyl or methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonylamino group to an amine or the naphthofuran core to a more saturated structure.

    Substitution: Substitution reactions can occur at various positions on the naphthofuran core or the functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles, leading to the formation of new derivatives with modified properties.

Scientific Research Applications

2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

    Biology: In biological research, the compound may be used as a probe or a tool to study specific biochemical pathways or molecular interactions. Its functional groups can be modified to target specific proteins or enzymes, providing valuable insights into their functions.

    Medicine: In medicine, the compound has potential applications as a drug candidate or a therapeutic agent. Its unique structure and reactivity may allow it to interact with specific biological targets, leading to the development of new treatments for various diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties may also make it suitable for use in coatings, adhesives, or other functional products.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain proteins or enzymes, modulating their activity and leading to specific biological effects.

For example, the sulfonylamino group may interact with enzyme active sites, inhibiting their function and affecting downstream biochemical pathways. The naphthofuran core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its potency and selectivity.

Comparison with Similar Compounds

When compared to similar compounds, 2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other naphthofuran derivatives or sulfonylamino-substituted molecules, each with their own distinct properties and applications.

    Naphthofuran Derivatives: These compounds share the naphthofuran core but may differ in the types and positions of functional groups. Examples include 2-methyl-5-nitronaphtho[1,2-b]furan and 2-ethoxyethyl naphtho[1,2-b]furan-3-carboxylate.

    Sulfonylamino-Substituted Molecules: These compounds contain the sulfonylamino group but may have different core structures. Examples include 4-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzofuran and 3-methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}thiophene.

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO6S/c1-15-12-17(3)23(13-16(15)2)34(29,30)27-22-14-21-24(26(28)32-11-10-31-5)18(4)33-25(21)20-9-7-6-8-19(20)22/h6-9,12-14,27H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOBGGRIMPDWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.